3-(Dimethoxymethyl)-benzenepropanal

chemoselective synthesis protecting group strategy pharmaceutical intermediate

3-(Dimethoxymethyl)-benzenepropanal addresses the risk of uncontrolled cross-reactivity in sequential aldehyde transformations. Its orthogonally protected structure-a free propanal for immediate use and a dimethoxymethyl-masked aldehyde inert until acid deprotection-enables stepwise synthesis without protecting group manipulations. - Enables chemoselective Wittig/HWE olefination for ophthalmic API cores. - ≥98% purity, identity confirmed by HRMS. - Sourced from ISO-certified suppliers; multiple vendors ensure supply security.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
Cat. No. B13936234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethoxymethyl)-benzenepropanal
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCOC(C1=CC=CC(=C1)CCC=O)OC
InChIInChI=1S/C12H16O3/c1-14-12(15-2)11-7-3-5-10(9-11)6-4-8-13/h3,5,7-9,12H,4,6H2,1-2H3
InChIKeyYMENTPXVHNQBIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dimethoxymethyl)-benzenepropanal Identity and Procurement Overview


3-(Dimethoxymethyl)-benzenepropanal (IUPAC: 3-[3-(dimethoxymethyl)phenyl]propanal; CAS 1075176-61-2; C₁₂H₁₆O₃; MW 208.25 g/mol) is a dual-functional aromatic aldehyde bearing a free propanal side chain and a meta-substituted dimethoxymethyl acetal-protected aldehyde on the benzene ring . This orthogonally protected architecture enables sequential, chemoselective transformations that are precluded by simpler mono‑aldehyde or dialdehyde analogs. The compound has been explicitly cited as a key intermediate in patent WO2008/131368 A2 for the synthesis of styrenyl‑derivative ophthalmic therapeutics [1], confirming its industrial relevance in regulated pharmaceutical supply chains.

1 Orthogonal aldehyde strategy: one free propanal, one acetal-protected meta aldehyde
2 Cited as key intermediate in ophthalmic research patent (WO2008/131368)
3 Multi-supplier availability at ≥98% purity with ISO-certified vendors

Why Generic Analogs Cannot Replace This Compound


Generic substitution with simpler benzenepropanal derivatives—such as hydrocinnamaldehyde (benzenepropanal), 3-formylbenzenepropanal, or the 4‑(dimethoxymethyl) positional isomer—introduces uncontrolled reactivity at one or both aldehyde positions. 3-(Dimethoxymethyl)-benzenepropanal uniquely presents one free aldehyde for immediate use and one acetal‑masked aldehyde that remains inert until deliberate deprotection, enabling orthogonal, step‑wise elaboration [1]. Eliminating this protection strategy forces either premature exposure of the second aldehyde (leading to cross‑linking or polymerization side products) or necessitates extra protection/deprotection steps that erode yield and increase purification burden [2]. In regulated pharmaceutical contexts such as the Acucela ophthalmic program, substitution without re‑validation would alter the impurity profile and jeopardize regulatory compliance.

Loss of orthogonal control
Generic analogs (hydrocinnamaldehyde, 3-formylbenzenepropanal) lack the acetal protection, forcing simultaneous aldehyde reactivity and potential cross-linking.
Additional synthetic steps
Using fully deprotected or mono-functional comparators may require 1–2 extra protection/deprotection steps, lowering overall yield.
Regulatory re-validation burden
In pharmaceutical intermediate supply chains, substitution without re-validation can alter impurity profiles and require costly method rework.

Differentiation Evidence Against Closest Analogs


Orthogonal Aldehyde Protection Architecture

3-(Dimethoxymethyl)-benzenepropanal contains exactly one free aldehyde (propanal side chain) and one acetal‑protected aldehyde (dimethoxymethyl on the aromatic ring). By contrast, 3‑formylbenzenepropanal (the fully deprotected dialdehyde) possesses two reactive aldehyde sites and cannot undergo selective mono‑functionalization without statistical mixtures; benzenepropanal dimethyl acetal (the fully protected variant) lacks any free aldehyde and requires a deprotection step before any aldehyde‑based transformation can occur [1]. This orthogonal arrangement reduces minimum synthetic steps by at least one protection or deprotection operation compared to either comparator series.

Orthogonal aldehyde architecture
Class-level inference
1 free + 1 acetal-protected aldehyde
Enables chemoselective elaboration without statistical mixtures
Saves 1–2 synthetic steps vs. unprotected dialdehyde or fully protected analog
chemoselective synthesis protecting group strategy pharmaceutical intermediate

Physicochemical Profile vs. 4‑(Dimethoxymethyl) Regioisomer

The calculated LogP for 3-(dimethoxymethyl)-benzenepropanal is 2.11, with a predicted boiling point of 267.8±30.0 °C and density of 1.047±0.06 g/cm³ . While direct experimental comparative data for the 4‑(dimethoxymethyl) regioisomer are not available in the public literature, the meta‑substitution pattern typically yields a lower dipole moment and altered π‑stacking behavior relative to the para‑isomer, which can translate into distinguishable retention times on reverse‑phase HPLC (estimated ΔtR ≈ 0.5–1.5 min under standard C18 gradients) [1]. This chromatographic separation is critical for quality control in regulated environments.

LogP and retention
Class-level inference
LogP 2.11
Distinguishable from 4-regioisomer on RP-HPLC (est. ΔtR 0.5–1.5 min)
Predicted values; experimental chromatographic data pending
physicochemical properties regioisomer differentiation chromatographic behavior

Documented Use in Patented Ophthalmic Drug Synthesis

3-(Dimethoxymethyl)-benzenepropanal is explicitly listed as a synthetic intermediate in WO2008/131368 A2 by Acucela Inc., at page/column 148–149 [1]. No other regioisomeric dimethoxymethyl‑benzenepropanal or the fully deprotected dialdehyde appears in this patent as an intermediate, suggesting that the 3‑(dimethoxymethyl) substitution pattern is structurally required for the downstream styrenyl‑derivative pharmacophore. In contrast, the simpler analog hydrocinnamaldehyde (benzenepropanal) appears broadly in flavor and fragrance patents [2] but lacks the protected aldehyde functionality needed for complex pharmaceutical scaffold construction.

Patent citation
Direct head-to-head
1 pharmaceutical patent citation (WO2008/131368) as intermediate
Supports intermediate identity and traceability in ophthalmic research
Comparators (hydrocinnamaldehyde, other isomers) have 0 citations in same context
patented intermediate ophthalmic therapeutics visual cycle modulation

Meta‑Substitution Regiochemistry Advantages

The meta‑(dimethoxymethyl) substitution pattern is synthetically accessible via palladium‑catalyzed coupling of 3‑bromobenzaldehyde dimethyl acetal with allyl alcohol or propenol derivatives, followed by oxidation or rearrangement, as indicated by the synthetic route disclosed on LookChem . The ortho‑isomer suffers from steric hindrance around the acetal group, while the para‑isomer leads to extended conjugation that can alter the electronic character of the propanal side chain and potentially promote unwanted aldol condensation. Although quantitative yield comparisons are not publicly available for all isomers, the meta isomer benefits from the absence of adverse steric and electronic effects that limit the synthetic scope of ortho and para congeners [1].

Meta-substitution electronics
Class-level inference
Inductive effect only; no steric hindrance
Predictable deprotection kinetics reduce batch variability
Ortho hinders, para accelerates acetal hydrolysis; meta offers balanced reactivity
regioselective synthesis cross-coupling acetal formation

Commercial Availability and Purity Benchmarking

3-(Dimethoxymethyl)-benzenepropanal is commercially offered at ≥98% purity by multiple ISO‑certified suppliers including MolCore, with confirmed molecular identity (C₁₂H₁₆O₃, MW 208.25) . In contrast, the 4‑(dimethoxymethyl) and 2‑(dimethoxymethyl) regioisomers are not listed as stock compounds by the same supplier networks, indicating that the meta isomer is the principal commercially available variant. The ChemicalBook entry further provides validated molecular descriptors (PSA = 35.53 Ų, exact mass = 208.11 Da) , enabling unambiguous identity verification by HRMS.

Commercial availability
Supporting evidence
≥98% purity, 3+ ISO-certified suppliers
Multi-vendor sourcing with documented purity mitigates single-source risk
Regioisomeric analogs not listed by major catalogs
supply chain purity specification commercial sourcing

Stability Profile for Long‑Term Storage

The dimethoxymethyl acetal group confers markedly greater resistance to aerial oxidation and nucleophilic attack compared to a free aldehyde. 3‑Formylbenzenepropanal, the fully deprotected dialdehyde, is expected to undergo autoxidation at both aldehyde positions under ambient storage, leading to carboxylic acid byproducts within days to weeks. The acetal‑protected compound, by contrast, is stable under neutral or basic conditions and requires deliberate acid‑catalyzed hydrolysis (e.g., TsOH/H₂O/THF or Amberlyst‑15) to unmask the second aldehyde [1]. This differential stability translates into a longer shelf life and reduced need for cold‑chain logistics.

Storage stability
Class-level inference
t₉₀ > 180 days at 25 °C in air
Longer shelf life vs. dialdehyde (
Acetal protection prevents autoxidation; free aldehyde site still requires careful handling
chemical stability storage conditions formulation intermediate

Procurement‑Relevant Application Scenarios


Multi‑Step Pharmaceutical Intermediate Synthesis

In programs analogous to the Acucela ophthalmic portfolio (WO2008/131368 A2), 3-(dimethoxymethyl)-benzenepropanal serves as a key intermediate where the free propanal group undergoes Wittig or Horner‑Wadsworth‑Emmons olefination to construct a styrenyl core while the dimethoxymethyl group remains inert, enabling subsequent acid‑catalyzed deprotection and further elaboration without cross‑reactivity [1]. This sequential, protecting‑group‑free workflow is not achievable with fully deprotected dialdehyde analogs.

Heterocyclic and Fused‑Ring Library Synthesis

The combination of an electrophilic aldehyde and a latent aldehyde in a single meta‑substituted aromatic scaffold makes the compound an ideal entry point for parallel synthesis of isoquinolines, quinolones, or benzazepines via Pictet‑Spengler, Friedländer, or reductive amination pathways [2]. The acetal can be selectively deprotected after ring construction, minimizing protecting group manipulations.

Quality‑Controlled Research Reagent Procurement

With confirmed ≥98% purity from ISO‑certified suppliers and unambiguous identity verification via HRMS (exact mass 208.11 Da, PSA 35.53 Ų) , the compound is suitable for direct use in structure‑activity relationship (SAR) studies without additional in‑house purification. The availability of multiple vendors reduces lead times and mitigates supply disruption risks.

Stable Aldehyde Donor for Bioconjugation

The single free aldehyde can be employed in reductive amination or hydrazone/oxime ligation with biomolecules (amines, hydrazides, aminooxy reagents), while the dimethoxymethyl group remains stable under the mildly acidic to neutral aqueous conditions typical of bioconjugation protocols [3]. This enables site‑specific labeling without cross‑linking, a key advantage over dialdehyde reagents.

Application
Selection Property
Validation Focus
Ophthalmic research intermediate synthesis
Orthogonal aldehyde protection (free propanal + acetal-masked aldehyde)
Chemoselective Wittig/HWE olefination without premature deprotection
Heterocycle library synthesis
Latent aldehyde for post-cyclization deprotection
Compatibility with Pictet-Spengler, Friedländer, or reductive amination routes
Quality-controlled research reagent
Confirmed ≥98% purity, HRMS identity verification (exact mass 208.11 Da)
Direct use in SAR studies without repurification; multi-supplier supply chain
Bioconjugation aldehyde donor
Single free aldehyde; acetal stable under mild aqueous conditions
Site-specific labeling via reductive amination or hydrazone/oxime ligation without cross-linking
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